(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Catalog No.
S648277
CAS No.
129277-38-9
M.F
C20H28O8
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradec...

CAS Number

129277-38-9

Product Name

(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H28O8

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14-,15-,16-,17-,18+,19-,20-/m1/s1

InChI Key

MMMUDYVKKPDZHS-MXFZCOKBSA-N

SMILES

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O

Synonyms

isolobetyol, lobetyolin

Canonical SMILES

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O

Isomeric SMILES

C/C=C/C#CC#C[C@H]([C@@H](/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Application in Gastric Cancer Treatment

Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of Gastric Cancer.

Summary of the Application: Lobetyolin has been reported to exert anti-tumor effects in several cancer types . In the context of gastric cancer, it inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 .

Methods of Application: In the study, MKN-45 and MKN-28 cells were incubated with concentrations of lobetyolin for 24 hours . The viability and survival of gastric cancer cells were evaluated by performing MTT assay . Glutamine uptake, Adenosine Triphosphate, reactive oxygen species (ROS), and glutathione levels were measured by corresponding kits . Apoptosis and mitochondrial membrane potential of gastric cancer cells were determined by flow cytometry .

Results or Outcomes: Lobetyolin treatment suppressed the proliferative capacity of both MKN-45 and MKN-28 cells in a concentration-dependent manner . It reduced the uptake of glutamine and downregulated the expression levels of ASCT2 in gastric cancer cells and xenograft tumors . Lobetyolin effectively restrained the growth of tumors in vivo . In addition, lobetyolin induced the accumulation of ROS to attenuate mitochondria-mediated apoptosis via downregulation of ASCT2 expression .

Application in Soilless Cultivation of Codonopsis pilosula

Specific Scientific Field: This application falls under the field of Agriculture, specifically the Soilless Cultivation of Codonopsis pilosula.

Summary of the Application: Paraphoma chrysanthemicola, an endophytic fungus isolated from the roots of Codonopsis pilosula, influences salicylic acid (SA) levels . The interaction mechanism between SA and P. chrysanthemicola within C. pilosula remains elusive .

Methods of Application: An experiment was conducted with four treatments: sterile water (CK), P. chrysanthemicola (FG), SA, and a combination of P. chrysanthemicola with salicylic acid (FG+SA) .

Results or Outcomes: P. chrysanthemicola enhanced plant growth and counteracted the growth inhibition caused by exogenous SA . Physiological analysis showed that P. chrysanthemicola reduced carbohydrate content and enzymatic activity in C. pilosula without affecting total chlorophyll concentration and attenuated the increase in these parameters induced by exogenous SA . Secondary metabolite profiling showed a decrease in soluble proteins and lobetyolin levels in the FG group, whereas SA treatment led to an increase .

Application in Colon Cancer Treatment

Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of Colon Cancer.

Summary of the Application: Lobetyolin has been reported to repress cell proliferative ability and promote cell apoptosis in colon cancer via disruption of glutamine metabolism .

Results or Outcomes: The results showed that lobetyolin effectively repressed cell proliferative ability and promoted cell apoptosis in colon cancer .

Application in Breast Cancer Treatment

Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of Breast Cancer.

Summary of the Application: Lobetyolin has been shown to elicit anti-cancer activity via ASCT2 suppression-induced cell apoptosis in breast cancer .

Results or Outcomes: The results showed that lobetyolin effectively elicited anti-cancer activity in breast cancer cells .

The compound (2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule characterized by multiple functional groups and stereocenters. Its structure includes a sugar moiety (oxane) with hydroxymethyl and hydroxyl groups that contribute to its potential biological activities. The presence of a long-chain polyunsaturated hydrocarbon with diynes indicates possible interactions with biological membranes or proteins.

Typical for organic molecules:

  • Hydrolysis: The ether bond may be cleaved under acidic or basic conditions.
  • Oxidation: Hydroxyl groups can be oxidized to carbonyls or carboxylic acids.
  • Reduction: The double bonds in the hydrocarbon chain can be reduced to single bonds.
  • Substitution Reactions: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

These reactions are mediated by specific enzymes in biological systems, which facilitate the transformation of this compound into various metabolites

The biological activity of this compound is predicted using structure-activity relationship models. It may exhibit various pharmacological effects due to its structural features:

  • Antioxidant Activity: The presence of hydroxyl groups suggests potential antioxidant properties.
  • Antimicrobial Effects: Similar compounds have shown efficacy against bacterial and fungal strains.
  • Anti-inflammatory Properties: The long-chain hydrocarbon may interact with inflammatory pathways.

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into its potential therapeutic uses and toxicity profiles .

Synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Sugar Moiety: This can be achieved through glycosylation reactions involving protected sugar derivatives.
  • Construction of the Hydrocarbon Chain: This may involve coupling reactions such as Sonogashira or Suzuki coupling to create the polyunsaturated backbone.
  • Functionalization: Hydroxyl groups can be introduced via reduction of carbonyl precursors or through hydrolysis of suitable esters.

Each step requires careful optimization to ensure high yields and purity .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its predicted biological activities, it could serve as a lead compound for drug development targeting inflammation or infections.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at improving health and preventing diseases.
  • Cosmetics: The compound's potential skin benefits could lead to its use in skincare formulations.

Research into its efficacy and safety will be necessary to establish these applications formally.

Interaction studies are essential for understanding how this compound affects biological systems:

  • Molecular Docking Studies: These can predict how the compound interacts with specific proteins or enzymes.
  • Cellular Assays: Testing on various cell lines can reveal cytotoxicity or therapeutic effects.
  • In Vivo Studies: Animal models may be used to assess pharmacokinetics and pharmacodynamics.

Such studies help elucidate the mechanisms underlying its biological activity and therapeutic potential .

Several compounds share structural similarities with the target compound. Here are a few noteworthy examples:

Compound NameStructure HighlightsBiological Activity
1. DihydroxytetradecadiyneSimilar hydrocarbon chain with fewer functional groupsAntimicrobial
2. Hydroxycinnamic acidContains hydroxyl groups and aromatic ringsAntioxidant
3. ResveratrolPolyphenolic structure with multiple hydroxylsAnti-inflammatory, antioxidant

Uniqueness

The uniqueness of (2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol lies in its specific stereochemistry combined with a long-chain polyunsaturated structure that may offer distinct interactions in biological systems compared to simpler analogs.

Polyacetylene glycosides (PAGs) are secondary metabolites characterized by a polyacetylene backbone anomerically linked to a sugar moiety. They belong to the broader class of acetylenic natural products, which contain at least two carbon-carbon triple bonds. The compound (2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is classified as:

  • Structural subtype: Falcarinol-type C14 polyacetylene glycoside.
  • Taxonomic origin: Isolated from Campanula medium (bellflower) and related species.
  • Functional group arrangement: Features conjugated diyne (C8–C10), diene (C4–C5 and C12–C13), and a trisaccharide-like glucose derivative.

Historical Context of Discovery

The discovery of polyacetylene glycosides parallels advancements in chromatographic and spectroscopic techniques:

  • 1950s–1970s: Initial characterization of falcarinol-type polyacetylenes in Apiaceae plants.
  • 1996: First isolation of related C14 glycosides from Campanula medium hairy root cultures, marking the identification of this compound’s structural analogs.
  • 2020s: Structural elucidation via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) confirmed stereochemical details.

Structural Characteristics of Falcarinol-Type Polyacetylene Glycosides

The compound exhibits a hybrid structure combining a reactive polyacetylene core with a stabilizing glycoside unit:

Structural FeatureDescription
Polyacetylene backboneC14 chain with 4E,12E-diene and 8,10-diyne motifs, 1,7-diol groups.
Glycosidic linkageβ-D-glucose unit attached via C6 oxygen to the aglycone.
Stereochemistry2R,3R,4S,5S,6R configuration in the glucopyranosyl ring.
Key functional groupsHydroxyl groups at C1 and C7; conjugated ene-yne system.

This architecture enhances stability compared to non-glycosylated polyacetylenes, which are prone to oxidative degradation.

Taxonomic Significance in Natural Products Chemistry

The compound serves as a chemotaxonomic marker in Campanulaceae and related families:

  • Campanulaceae: Found in Campanula medium and Pratia nummularia, distinguishing these species from non-PAG-producing genera.
  • Asteraceae: Structurally analogous PAGs (e.g., bidensyneosides) occur in Bidens pilosa, highlighting convergent evolution of acetylenic pathways.
  • Apiaceae: Shares biosynthetic precursors (e.g., falcarinol) with Daucus carota but diverges in glycosylation patterns.

Relationship to Other Polyacetylenic Compounds

The compound occupies a unique niche within the polyacetylene continuum:

CompoundStructural RelationshipBiological Source
FalcarinolNon-glycosylated C17 analog; shared diyne motif.Daucus carota (carrot).
Bidensyneoside AC14 glycoside with similar triol configuration but distinct sugar linkage.Bidens pilosa.
LobetyolinC10 glycoside with terminal glucose; shorter carbon chain.Pratia nummularia.
CytopiloyneC13 tetra-acetylene glycoside; lacks diene groups.Bidens pilosa.

This compound’s conjugated diyne-diene system differentiates it from simpler polyacetylenes, conferring unique reactivity and bioactivity.

Structural and Functional Analysis

Biosynthetic Pathways

The compound derives from fatty acid precursors via oxidative modifications:

  • Oleic acid conversion: Δ12-acetylenase introduces triple bonds, forming crepenynic acid.
  • Chain shortening: β-oxidation reduces C18 intermediates to C14 skeletons.
  • Glycosylation: UDP-glucosyltransferases attach glucose to the aglycone.

Spectroscopic Characterization

Key spectral data for structural confirmation:

  • NMR:
    • $$^1$$H NMR: δ 5.45–5.55 (4E,12E-diene protons), δ 3.20–4.80 (glucose protons).
    • $$^{13}$$C NMR: δ 60–110 (acetylene carbons), δ 70–80 (glycosidic linkage).
  • HR-MS: [M+H]$$^+$$ at m/z 559.2901 (calculated for C26H39O13).

Functional Implications of Structural Features

  • Conjugated ene-yne system: Enables radical scavenging and electrophilic interactions.
  • Glycosylation: Enhances water solubility and modulates membrane permeability.
  • Stereochemistry: The 2R,3R,4S,5S,6R configuration stabilizes the glucopyranosyl ring, reducing enzymatic hydrolysis.

Taxonomic and Evolutionary Considerations

Distribution in Plant Families

The compound’s occurrence aligns with evolutionary adaptations:

  • Campanulaceae: Defense against herbivores via cytotoxic polyacetylenes.
  • Convergent evolution: Parallel emergence in Asteraceae (e.g., Bidens) and Apiaceae (e.g., Daucus) suggests ecological pressure favoring acetylenic metabolites.

Chemotaxonomic Utility

  • Species identification: Distinguishes Campanula medium from non-PAG-producing Campanula species.
  • Phylogenetic markers: Shared biosynthetic genes (e.g., acetylenases) link Campanulaceae and Asteraceae.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

396.17841785 g/mol

Monoisotopic Mass

396.17841785 g/mol

Heavy Atom Count

28

UNII

YJZ71TRO1X

Dates

Last modified: 08-15-2023

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